molecular formula C16H19NO2 B7541957 1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone

1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone

Cat. No. B7541957
M. Wt: 257.33 g/mol
InChI Key: JTYQHJSAKCLTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.

Mechanism of Action

1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone is a potent inhibitor of mitochondrial complex I, which is a key enzyme in the electron transport chain. By inhibiting complex I, 1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone disrupts the production of ATP, which leads to a decrease in energy production and an increase in oxidative stress. This oxidative stress leads to the selective damage of dopaminergic neurons in the substantia nigra of the brain, which is the hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone has been shown to selectively damage dopaminergic neurons in the substantia nigra of the brain, which leads to a decrease in dopamine production and a Parkinson's-like syndrome in animal models. 1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone has also been shown to increase oxidative stress and inflammation in the brain, which can contribute to the progression of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders because it selectively damages dopaminergic neurons in the substantia nigra of the brain. However, 1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone has some limitations in lab experiments, including its toxicity and the fact that it only produces a Parkinson's-like syndrome in animal models, which may not fully represent the disease in humans.

Future Directions

There are several future directions for research involving 1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone. One area of focus is the development of new therapies for Parkinson's disease that target the underlying mechanisms of the disease, such as mitochondrial dysfunction and oxidative stress. Another area of focus is the use of 1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the use of 1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone as a biomarker for Parkinson's disease, which could lead to earlier diagnosis and improved treatment options.

Synthesis Methods

1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone can be synthesized through a multi-step process that involves the reaction of 2,3,6-trimethylphenol with 1-methylpyrrole in the presence of a strong acid catalyst. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product, 1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone.

Scientific Research Applications

1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone has been extensively used in scientific research to study Parkinson's disease and other neurodegenerative disorders. 1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone is metabolized to MPP+ (1-methyl-4-phenylpyridinium ion), which selectively damages dopaminergic neurons in the substantia nigra of the brain. This damage leads to a Parkinson's-like syndrome in animal models, which makes 1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone a valuable tool for studying the disease.

properties

IUPAC Name

1-(1-methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11-7-8-12(2)16(13(11)3)19-10-15(18)14-6-5-9-17(14)4/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYQHJSAKCLTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCC(=O)C2=CC=CN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone

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